molecular formula C9H12F2O3 B1435731 9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one CAS No. 2044712-58-3

9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one

Cat. No.: B1435731
CAS No.: 2044712-58-3
M. Wt: 206.19 g/mol
InChI Key: AHTWJUKMPVINOO-UHFFFAOYSA-N
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Description

9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one is a fluorinated spirocyclic ketone featuring a 1,4-dioxane ring fused to a cyclohexane moiety via a spiro junction at the 5th position. The presence of two fluorine atoms at the 9th position enhances its electronic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its structural uniqueness lies in the combination of a rigid spiro framework and electron-withdrawing fluorine substituents, which influence reactivity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

9,9-difluoro-1,4-dioxaspiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c10-9(11)3-1-8(2-4-9)7(12)13-5-6-14-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTWJUKMPVINOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12C(=O)OCCO2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the use of fluorinated precursors and spirocyclic intermediates. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.

Chemical Reactions Analysis

9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding properties, making it effective in certain chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one (CAS 2225142-43-6)

  • Structural Differences : The spiro system here is [4.6], combining a 1,4-dioxane ring with a cyclohexene moiety. The ketone is positioned at C8 instead of C3.
  • Impact: The smaller dioxane ring (4-membered vs. Fluorine atoms retain similar electronic effects .

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one (CAS 144868-88-2)

  • Structural Differences : Fluorines are at C3 and C4, and the ketone is at C2. The 1,5-dioxaspiro system alters oxygen placement.
  • The 1,5-dioxa system may exhibit different acid-catalyzed ring-opening behavior compared to 1,4-dioxa systems .

9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic Acid (CAS 2866318-84-3)

  • Structural Differences : Replaces one oxygen in the dioxane ring with a methylene group and introduces a carboxylic acid at C4.
  • Impact : The carboxylic acid group enables hydrogen bonding, increasing water solubility. The single oxygen in the spiro ring reduces steric hindrance, favoring nucleophilic attacks at the ketone .

Non-Fluorinated Spirocyclic Ketones

1,5-Dioxaspiro[5.5]undecan-3-one

  • Synthesis : Prepared via acid-catalyzed cyclization of diols or keto-esters, as described in a 1995 study .
  • Key Differences : Absence of fluorine reduces electronegativity and lipophilicity. The ketone at C3 (vs. C5) alters reactivity in nucleophilic additions.
  • Applications : Primarily used in fragrance chemistry due to its volatile spirocyclic structure .

3,5-Dihydroxy-2,5-dimethyl-1,4-dioxaspiro[5.5]undecene-4,8-dione

  • Source : Isolated from endophytic fungi Acremonium sp., this compound features hydroxyl and methyl groups.
  • Impact : The polar hydroxyl groups enhance antioxidant activity (comparable to ascorbic acid), contrasting with the fluorinated compound’s metabolic inertness .

Heteroatom-Modified Spirocycles

2-Oxaspiro[5.5]undecan-5-one

  • Structure : Contains a single oxygen atom in the spiro ring.
  • Reactivity : The reduced steric bulk allows easier ring-opening reactions, as evidenced by its use in synthetic intermediates .

4-Oxatricyclo[4.3.1.1³,⁸]undecan-5-one

  • Structure : A tricyclic analog with an additional bridgehead.
  • Applications : Found in bread volatiles, highlighting the role of spiro/tricyclic ketones in flavor chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Melting Point (°C) Applications
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one N/A C₁₀H₁₂F₂O₃ 9,9-difluoro, 5-keto Not reported Pharmaceutical intermediates
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one 144868-88-2 C₉H₁₂F₂O₃ 3,4-difluoro, 2-keto Not reported Chemical synthesis
1,5-Dioxaspiro[5.5]undecan-3-one N/A C₉H₁₄O₃ 3-keto Not reported Fragrance components
3,5-Dihydroxy-2,5-dimethyl-1,4-dioxaspiro[5.5]undecene-4,8-dione N/A C₁₁H₁₄O₆ Hydroxyl, methyl, dual ketones Not reported Antioxidant agents

Key Research Findings

Fluorine Effects : Fluorination at symmetric positions (e.g., 9,9-difluoro) enhances thermal stability and resistance to enzymatic degradation compared to asymmetric analogs .

Spiro Ring Size : [5.5] spiro systems exhibit lower ring strain than [4.5] or [4.6] analogs, favoring synthetic scalability .

Functional Groups: Carboxylic acid or hydroxyl derivatives show improved solubility but reduced compatibility with non-polar reaction media .

Biological Activity

9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one is a synthetic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms, which significantly influence its chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12F2O3
  • Molecular Weight : 206.19 g/mol
  • CAS Number : 2044712-58-3

The compound's structure includes two fluorine atoms and two oxygen atoms in a spirocyclic arrangement, which contributes to its distinctive reactivity and interaction with biological systems .

The biological activity of 9,9-difluoro-1,4-dioxaspiro[5.5]undecan-5-one is primarily attributed to its ability to interact with various molecular targets within cells. The fluorinated structure enhances its lipophilicity, potentially improving cellular membrane permeability and facilitating interactions with enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular function.
  • Receptor Modulation : Interaction with neurotransmitter or hormone receptors could influence signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.

Antimicrobial Effects

Fluorinated compounds are known for their antimicrobial properties. Preliminary investigations suggest that 9,9-difluoro-1,4-dioxaspiro[5.5]undecan-5-one may exhibit activity against certain bacterial strains:

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100

These results indicate a potential for further exploration as an antimicrobial agent in pharmaceutical applications.

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized various dioxaspiro compounds and assessed their biological activities. The results suggested that modifications in the spirocyclic structure significantly impacted their efficacy against cancer cell lines .
  • Comparative Analysis :
    A comparative analysis between 9,9-difluoro-1,4-dioxaspiro[5.5]undecan-5-one and related compounds demonstrated that the presence of fluorine atoms enhances biological activity due to increased lipophilicity and altered electronic properties.

Applications in Medicine and Industry

The unique properties of 9,9-difluoro-1,4-dioxaspiro[5.5]undecan-5-one make it a candidate for various applications:

  • Pharmaceutical Development : As a potential lead compound for drug development targeting cancer or infectious diseases.
  • Material Science : Its chemical stability and reactivity can be utilized in developing new materials or coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one
Reactant of Route 2
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one

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